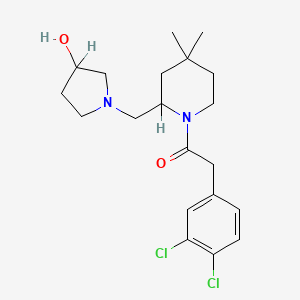

1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine

Overview

Description

1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxy-pyrrolidinyl moiety, and a dimethylpiperidine structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine typically involves multiple steps, including the formation of the dichlorophenylacetyl intermediate, followed by the introduction of the hydroxy-pyrrolidinyl group and the final attachment of the dimethylpiperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processing. The choice of method depends on factors like cost, scalability, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the dichlorophenyl group to a phenyl group.

Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler aromatic compound.

Scientific Research Applications

1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can be compared with other compounds having similar structural features, such as:

- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4-methylpiperidine

- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpyrrolidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine , also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

- 3,4-Dichlorophenyl : A chlorinated aromatic ring that enhances lipophilicity and biological activity.

- Piperidine core : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.

- Hydroxy-pyrrolidine moiety : This contributes to the compound's ability to interact with various biological targets.

Structural Formula

Research indicates that this compound exhibits a triple reuptake inhibition mechanism. It effectively inhibits the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is crucial for its antidepressant-like effects observed in various animal models.

Pharmacological Effects

- Antidepressant Activity : In vivo studies demonstrate significant antidepressant-like effects in mouse models, suggesting potential therapeutic applications for mood disorders .

- Analgesic Properties : The compound has shown efficacy in reducing pain responses in experimental models, indicating its potential use in pain management .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammation-mediated diseases .

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound has been evaluated in several studies:

- Absorption : Rapid absorption was noted following administration.

- Metabolism : The compound undergoes hepatic metabolism via cytochrome P450 enzymes.

- Excretion : Primarily excreted via renal pathways.

Study 1: Antidepressant Efficacy

In a controlled study published in 2011, researchers evaluated the antidepressant properties of the compound using a forced swim test in mice. Results indicated that mice treated with the compound exhibited significantly reduced immobility times compared to control groups, supporting its potential as an antidepressant agent .

Study 2: Pain Management

Another study investigated the analgesic effects of the compound in a model of neuropathic pain. The results showed that administration led to a marked decrease in pain sensitivity scores compared to untreated animals, highlighting its potential utility in pain management therapies .

Data Table: Comparative Biological Activities

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Cl2N2O2/c1-20(2)6-8-24(15(11-20)12-23-7-5-16(25)13-23)19(26)10-14-3-4-17(21)18(22)9-14/h3-4,9,15-16,25H,5-8,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJMRFQHDXDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935586 | |

| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157000-71-0 | |

| Record name | Brl 53117 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157000710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.